[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol
CAS No.: 2415603-87-9
Cat. No.: VC7417146
Molecular Formula: C15H17BrN2O
Molecular Weight: 321.218
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415603-87-9 |
|---|---|
| Molecular Formula | C15H17BrN2O |
| Molecular Weight | 321.218 |
| IUPAC Name | [1-(7-bromoquinolin-2-yl)piperidin-4-yl]methanol |
| Standard InChI | InChI=1S/C15H17BrN2O/c16-13-3-1-12-2-4-15(17-14(12)9-13)18-7-5-11(10-19)6-8-18/h1-4,9,11,19H,5-8,10H2 |
| Standard InChI Key | DDYLHPLCGDKVFH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CO)C2=NC3=C(C=CC(=C3)Br)C=C2 |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic name [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol delineates its structure: a quinoline ring substituted with bromine at the 7-position, linked via a piperidine ring at the 2-position, and bearing a methanol group at the 4-position of the piperidine. The molecular formula is C₁₆H₁₉BrN₂O, corresponding to a molecular weight of 335.24 g/mol .
Stereochemical Considerations
The piperidine ring introduces stereochemical complexity, as the 4-methanol group may adopt axial or equatorial orientations depending on the ring’s chair conformation. Computational models predict that the equatorial position is energetically favored, minimizing steric hindrance with the quinoline system .
Spectroscopic Characterization
While experimental NMR or mass spectrometry data for this compound are absent in available literature, analogous bromoquinoline derivatives exhibit characteristic signals:
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¹H-NMR: Aromatic protons in the quinoline ring resonate between δ 7.5–8.5 ppm, while the piperidine protons appear as multiplet signals near δ 2.5–3.5 ppm .
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¹³C-NMR: The brominated carbon (C-7) typically shows a deshielded signal around δ 120–130 ppm .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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7-Bromoquinoline-2-carbaldehyde: A key intermediate for introducing the quinoline core.
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4-(Hydroxymethyl)piperidine: Provides the piperidine-methanol moiety.
Hypothetical Synthetic Route
A plausible synthesis involves the following steps:
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Formation of 7-Bromoquinoline-2-carbaldehyde:
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Reductive Amination with 4-(Hydroxymethyl)piperidine:
Table 1: Proposed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 75–85 |
| Formylation | POCl₃, DMF, 0°C → rt | 60–70 |
| Reductive Amination | NaBH₃CN, MeOH, rt | 50–65 |
Physicochemical Properties
Solubility and Partition Coefficient
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LogP (Predicted): ~3.2 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration) .
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Aqueous Solubility: Estimated at <0.1 mg/mL due to the aromatic and heterocyclic framework .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous bromoquinolines reveals decomposition temperatures exceeding 200°C, suggesting reasonable thermal stability .
Applications in Drug Development
Lead Optimization
The piperidine-methanol group offers a handle for further derivatization, enabling solubility adjustments or targeting specific protein pockets .
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